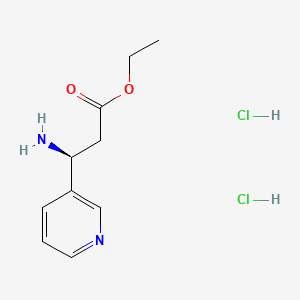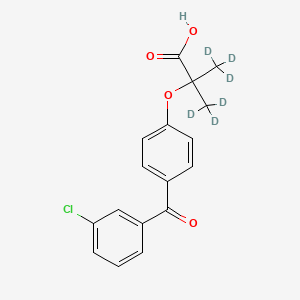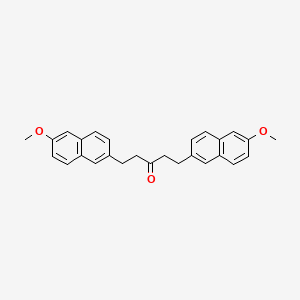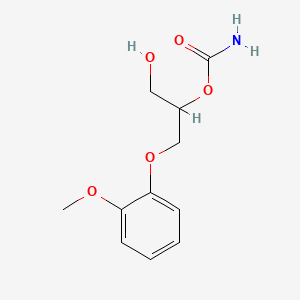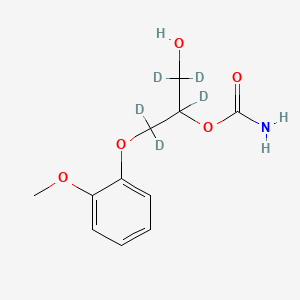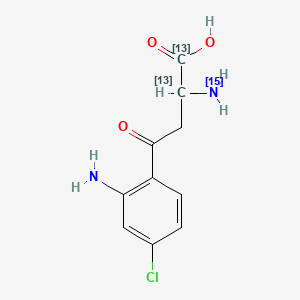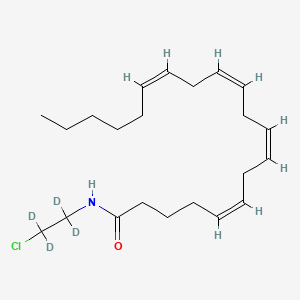
Arachidonyl-2-(chloroethyl-d4)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arachidonyl-2-(chloroethyl-d4)amide is a synthetic compound known for its selective agonistic activity on cannabinoid receptors, particularly the cannabinoid receptor 1 (CB1). This compound is a deuterated analog of arachidonyl-2-chloroethylamide, which enhances its stability and allows for more precise experimental measurements. It is primarily used in research settings to study the endocannabinoid system and its physiological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonyl-2-(chloroethyl-d4)amide involves the reaction of arachidonic acid with 2-chloroethylamine-d4. The process typically includes the following steps:
Activation of Arachidonic Acid: Arachidonic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated arachidonic acid is then reacted with 2-chloroethylamine-d4 under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions: Arachidonyl-2-(chloroethyl-d4)amide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products:
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Reduced derivatives of this compound.
Substitution Products: Compounds where the chloroethyl group is replaced by other functional groups.
科学研究应用
Arachidonyl-2-(chloroethyl-d4)amide has several scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of cannabinoid receptor agonists.
Biology: Employed in research to understand the role of the endocannabinoid system in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as pain, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting the endocannabinoid system.
作用机制
Arachidonyl-2-(chloroethyl-d4)amide exerts its effects by binding to cannabinoid receptors, particularly the cannabinoid receptor 1 (CB1). This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of CB1 receptors modulates various physiological processes, including pain perception, appetite regulation, and mood. The compound’s deuterated form enhances its stability and allows for more precise experimental measurements.
相似化合物的比较
Arachidonyl-2-chloroethylamide: The non-deuterated analog of Arachidonyl-2-(chloroethyl-d4)amide, with similar biological activity but lower stability.
Arachidonyl ethanolamide (Anandamide): An endogenous cannabinoid receptor agonist with a similar structure but different functional groups.
2-Arachidonoylglycerol (2-AG): Another endogenous cannabinoid receptor agonist with a glycerol backbone.
Uniqueness: this compound is unique due to its deuterated form, which enhances its stability and allows for more precise experimental measurements. This makes it a valuable tool in research settings, particularly for studying the endocannabinoid system and its physiological effects.
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)icosa-5,8,11,14-tetraenamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJNCDSAIRBRIA-KALLKTRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
